6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane
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Overview
Description
6-(Iodomethyl)-1-methyl-5-oxaspiro[24]heptane is a chemical compound with the molecular formula C8H13IO It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane typically involves the iodination of a precursor compound. One common method involves the reaction of a spiro[2.4]heptane derivative with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields a hydroxymethyl derivative, while oxidation can produce an oxo-spiro compound.
Scientific Research Applications
6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-(Iodomethyl)-5-oxaspiro[2.4]heptane: A closely related compound with similar structural features.
Spiro[2.4]heptane derivatives: Other derivatives with different substituents on the spiro ring.
Uniqueness
6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane is unique due to the presence of both an iodomethyl and a methyl group on the spiro ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C8H13IO |
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Molecular Weight |
252.09 g/mol |
IUPAC Name |
6-(iodomethyl)-2-methyl-5-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C8H13IO/c1-6-2-8(6)3-7(4-9)10-5-8/h6-7H,2-5H2,1H3 |
InChI Key |
FKELUAJAUDDRLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC12CC(OC2)CI |
Origin of Product |
United States |
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